molecular formula C10H15N B3000425 rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine CAS No. 1820598-88-6

rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine

Cat. No.: B3000425
CAS No.: 1820598-88-6
M. Wt: 149.237
InChI Key: UOFXCPIGEWFBTF-CFCGPWAMSA-N
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Description

The compound rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine is a racemic mixture featuring a spirocyclic architecture. Its core consists of a bicyclo[2.2.1]heptane (norbornane) system fused to a cyclopropane ring, with a methanamine group at the 2-position of the spiro junction. This compound’s structural complexity makes it a subject of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

[(1R,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c11-6-7-5-8-1-2-9(7)10(8)3-4-10/h1-2,7-9H,3-6,11H2/t7?,8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFXCPIGEWFBTF-CFCGPWAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H]3CC([C@H]2C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine is a complex organic compound notable for its unique bicyclic structure and potential biological activities. With the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol, this compound exhibits significant chemical reactivity due to its amine functional group and the presence of double bonds in its structure. The following sections will explore its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound features a spirobicyclic framework that is crucial for its stereochemistry and biological interactions. The compound's structure can be summarized as follows:

PropertyDescription
Molecular FormulaC₁₀H₁₅N
Molecular Weight149.23 g/mol
Structural FeaturesSpirobicyclic amine

The unique stereochemistry of this compound is thought to confer distinctive pharmacological properties not found in other similar compounds.

Antitumor Activity

Recent studies have indicated that this compound may possess antitumor properties. In vitro tests demonstrated that this compound significantly reduces cell viability and motility in breast cancer cell lines such as MCF-7 and MDA-MB-231 without adversely affecting normal breast epithelial cells . This selective cytotoxicity suggests potential therapeutic applications in cancer treatment.

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in tumor growth and metastasis. Further research is necessary to elucidate the exact mechanisms by which this compound exerts its effects on cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
Compound ABicyclic amineAntidepressant
Compound BSpirocyclic structureAntimicrobial
Compound CCyclopropyl groupNeuroactive
rac-1 Spirobicyclic amineAntitumor

This table illustrates that while several compounds share structural features with rac-1, it may offer distinct pharmacological properties due to its unique configuration and interactions within biological systems.

Case Studies

Several case studies have investigated the potential applications of rac-1 in various therapeutic areas:

  • Breast Cancer Research : A study focused on the effects of rac-1 on breast cancer cell lines demonstrated significant reductions in cell proliferation and migration, suggesting a promising role for this compound in targeted cancer therapies .
  • Neuropharmacology : Investigations into the neuroactive properties of similar bicyclic compounds indicate that rac-1 may also influence neurotransmitter systems, warranting further exploration into its potential as a neuropharmaceutical agent.
  • Antimicrobial Activity : Preliminary data suggest that derivatives of rac-1 might exhibit antimicrobial properties similar to those observed in other spirocyclic compounds, indicating a broad spectrum of possible therapeutic uses.

Comparison with Similar Compounds

Computational and Experimental Comparisons

Graph-Based Structural Similarity

  • Tanimoto Coefficients: The target compound’s graph structure (nodes: atoms; edges: bonds) shows low similarity (<0.5) with oxa- and fluorinated analogs due to divergent ring systems.
  • Subgraph Matching : Shared substructures (e.g., bicyclo[2.2.1]heptane) yield partial overlaps but distinct global profiles .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Polar Surface Area (Ų)
Target Compound C₁₁H₁₆N 162.25 ~1.8 26
CID 129370300 (Oxa analog) C₇H₁₁NO 129.17 ~0.9 32
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] C₉H₁₄ 122.21 ~2.5 0
rac-[(1R,5S)-3-oxaspiro[...] (CAS 2137629-40-2) C₉H₁₅NO 153.22 ~1.2 35

*Predicted using fragment-based methods.

Key Research Findings

Ring Strain and Reactivity : The cyclopropane in the target compound increases susceptibility to ring-opening reactions compared to oxa or fluorinated analogs, which are more stable .

Amine Functionality : The methanamine group enhances water solubility and enables salt formation (e.g., hydrochloride), critical for bioavailability .

Stereochemical Complexity : The racemic nature introduces challenges in enantiomer-specific activity, a consideration absent in achiral analogs like Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] .

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